molecular formula C15H21NO3 B2756660 N-[(1-hydroxycyclopentyl)methyl]-2-(2-methylphenoxy)acetamide CAS No. 1234902-83-0

N-[(1-hydroxycyclopentyl)methyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B2756660
CAS No.: 1234902-83-0
M. Wt: 263.337
InChI Key: XWZZOYDRZJESGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-hydroxycyclopentyl)methyl]-2-(2-methylphenoxy)acetamide is a chemical compound of interest in life science and medicinal chemistry research. As a derivative of acetamide, it shares a core structural motif that is frequently investigated for its potential to interact with biological systems. Acetamide derivatives are often explored for their ability to form hydrogen bonds, which can influence their solubility and facilitate specific interactions with target enzymes or proteins . This capacity for molecular interaction makes such compounds valuable scaffolds in the discovery and development of new therapeutic agents. This specific acetamide derivative is categorized as a pharmaceutical intermediate. Its structural features, including the hydroxycyclopentyl and methylphenoxy groups, suggest its primary research value lies in its use as a building block for the synthesis of more complex molecules. Researchers utilize these intermediates to create novel compound libraries for screening against various biological targets. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-12-6-2-3-7-13(12)19-10-14(17)16-11-15(18)8-4-5-9-15/h2-3,6-7,18H,4-5,8-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZZOYDRZJESGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycyclopentyl)methyl]-2-(2-methylphenoxy)acetamide typically involves the following steps:

    Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hydroxy group: Hydroxylation reactions are employed to introduce the hydroxy group onto the cyclopentyl ring.

    Attachment of the phenoxyacetamide moiety: This step involves the reaction of the hydroxycyclopentyl intermediate with 2-methylphenoxyacetic acid or its derivatives under suitable conditions, such as the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclopentyl)methyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

N-[(1-hydroxycyclopentyl)methyl]-2-(2-methylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The hydroxy group and the phenoxyacetamide moiety play crucial roles in binding to these targets, which may include enzymes, receptors, or other biomolecules. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on acetamide derivatives with analogous functional groups or structural motifs, highlighting differences in substituents, physicochemical properties, and biological activities.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Activities Evidence Source
N-[(1-Hydroxycyclopentyl)methyl]-2-(2-methylphenoxy)acetamide 1-Hydroxycyclopentylmethyl, 2-methylphenoxy ~293.3* Hypothesized anti-inflammatory/analgesic activity (based on analogs)
2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide 2-Methoxyphenoxy, sulfamoylphenyl-isoxazole 433.4 Enhanced solubility due to sulfamoyl group; potential enzyme inhibition
N-(1-Cyanocyclopentyl)-2-[methyl({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)amino]acetamide Cyanocyclopentyl, trifluoromethoxyphenyl 438.4 High lipophilicity (CF₃ group); potential CNS activity
N-[(R)-(2-Chlorophenyl)(cyclopentyl)methyl]-N-[(R)-(2-hydroxy-5-methyl-phenyl)(phenyl)methyl]acetamide Chlorophenyl, cyclopentyl, hydroxyphenyl 452.0 Crystalline stability via O–H∙∙∙O hydrogen bonding; chiral centers influence receptor binding
2-((2-Hydroxyethyl)amino)-N-(2-methyl-1-phenylpropan-2-yl)acetamide Hydroxyethylamino, phenylpropan-2-yl 262.4 High purity reference material; potential role in stimulant synthesis
2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Bicyclic terpene backbone, substituted phenoxy ~300–350* Demonstrated anti-inflammatory and analgesic activity in preclinical models

*Estimated based on structural analogs.

Substituent Effects on Pharmacological Activity

  • Hydroxycyclopentyl vs. Cyanocyclopentyl ( vs. Target Compound): The hydroxy group in the target compound may enhance hydrogen-bonding capacity, improving solubility and target engagement compared to the electron-withdrawing cyano group in ’s analog, which increases lipophilicity and may favor blood-brain barrier penetration .
  • Methylphenoxy vs. Methoxyphenoxy ( vs.

Physicochemical and Structural Properties

  • Crystal Packing and Stability (): The cyclopentyl-containing analog in exhibits a wrapped cyclopentane conformation stabilized by O–H∙∙∙O hydrogen bonds, forming chains along the a-axis. This contrasts with bulkier analogs (e.g., trifluoromethoxyphenyl in ), where steric hindrance may disrupt crystalline order .
  • Solubility Trends: Sulfamoyl and hydroxyethylamino groups () improve aqueous solubility compared to the target compound’s hydroxycyclopentyl and methylphenoxy groups, which are more lipophilic .

Biological Activity

N-[(1-hydroxycyclopentyl)methyl]-2-(2-methylphenoxy)acetamide, often referred to as NAPMA, is a compound that has garnered attention for its potential biological activities, particularly in the context of bone health and cellular mechanisms. This article delves into the biological activity of NAPMA, supported by relevant data tables, case studies, and detailed research findings.

Overview of NAPMA

NAPMA is a synthetic compound derived from acetamide and modified with a cyclopentyl group and a phenoxy moiety. Its structure suggests potential interactions with biological systems, particularly in modulating cellular processes related to osteoclast differentiation and activity.

Inhibition of Osteoclastogenesis

Research has demonstrated that NAPMA effectively inhibits RANKL-induced osteoclastogenesis in vitro. This is significant because osteoclasts are responsible for bone resorption, and their overactivity can lead to conditions such as osteoporosis. In vitro studies indicated that NAPMA suppresses the expression of critical osteoclast marker genes, which are essential for osteoclast differentiation and function .

Key Findings:

  • Inhibition of Gene Expression: NAPMA significantly downregulates genes associated with osteoclast differentiation, including c-Fos and NFATc1 .
  • Bone Resorption Inhibition: The compound also inhibits bone resorption and prevents actin ring formation in osteoclasts, which are necessary for their resorptive function .

Effects on Bone Loss

In vivo studies have shown that NAPMA attenuates ovariectomy (OVX)-induced bone loss in mice. This model is commonly used to study postmenopausal osteoporosis. The administration of NAPMA resulted in a notable preservation of bone density compared to control groups, indicating its potential as a therapeutic agent against osteoporosis .

The mechanisms through which NAPMA exerts its effects involve multiple signaling pathways:

  • NFATc1 Pathway: NAPMA does not affect the phosphorylation of PLCγ or calcineurin phosphatase activity, suggesting that its inhibitory effects on osteoclastogenesis might occur through alternative pathways rather than direct interference with these signaling molecules .
  • Cytotoxicity Assessments: Preliminary cytotoxicity assays indicate that NAPMA exhibits low toxicity towards mammalian cells at therapeutic concentrations, making it a promising candidate for further development .

Comparative Biological Activity

To better understand the potency of NAPMA compared to other compounds, a comparative analysis was conducted:

CompoundOsteoclast InhibitionBone Resorption InhibitionCytotoxicity
NAPMAHighSignificantLow
PPOAModerateModerateModerate
SimvastatinHighHighLow

Case Studies

Several studies have focused on the biological activity of NAPMA:

  • Study on Osteoclast Differentiation: A study published in Molecules reported that NAPMA effectively inhibited RANKL-induced osteoclast differentiation through modulation of specific signaling pathways without affecting osteoblast differentiation .
  • Animal Model Study: In a controlled experiment involving OVX mice, administration of NAPMA resulted in significantly higher bone mineral density compared to untreated controls, supporting its potential use in osteoporosis treatment .
  • Cytotoxicity Evaluation: Various cytotoxicity assays demonstrated that NAPMA had minimal adverse effects on different mammalian cell lines, indicating its safety profile for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-[(1-hydroxycyclopentyl)methyl]-2-(2-methylphenoxy)acetamide, and how can reaction efficiency be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. For example, cyclopentanol derivatives are functionalized via Mitsunobu reactions to introduce the hydroxy group, followed by coupling with 2-(2-methylphenoxy)acetic acid using carbodiimide reagents (e.g., EDC/HOBt) .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (25–60°C) to improve yield. Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) to minimize by-products .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Purity : HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).
  • Structure : Confirm via 1H^1H- and 13C^{13}C-NMR (DMSO-d6, 400 MHz) and high-resolution mass spectrometry (HRMS) .
  • Crystallography : For absolute configuration, perform single-crystal X-ray diffraction (e.g., space group P21_121_121_1, Mo-Kα radiation) .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in analogs of this compound?

  • Approach :

Core Modifications : Synthesize derivatives with variations in the cyclopentyl hydroxyl group (e.g., esterification) or phenoxy substituents (e.g., halogenation).

Assays : Test in vitro bioactivity (e.g., COX-2 inhibition for anti-inflammatory potential, IC50_{50} determination). Compare with reference compounds like N-(4-chlorophenyl) analogs .

Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., prostaglandin synthase) .

Q. How can conflicting bioactivity data in different studies be resolved?

  • Case Example : If one study reports anti-cancer activity (IC50_{50} = 10 µM) while another shows no effect:

  • Variables to Check :
  • Assay Conditions : Cell line specificity (e.g., MCF-7 vs. HeLa), serum concentration, and incubation time.
  • Compound Stability : Test degradation via LC-MS under assay conditions (pH 7.4, 37°C).
  • Resolution : Validate using orthogonal assays (e.g., apoptosis markers vs. viability dyes) .

Q. What are the challenges in predicting metabolic pathways for this compound, and how can they be addressed?

  • Key Challenges : Hydroxyl group oxidation (via CYP450 enzymes) and ester hydrolysis.
  • Methods :

  • In Silico Prediction : Use MetaCore or Schrödinger’s ADMET Predictor.
  • In Vitro Testing : Incubate with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in solubility data across studies?

  • Example : Aqueous solubility reported as 0.1 mg/mL (Study A) vs. 0.5 mg/mL (Study B).
  • Factors to Investigate :

  • pH Dependency : Measure solubility at pH 1.2 (simulated gastric fluid) vs. pH 6.8 (intestinal).
  • Polymorphism : Perform PXRD to identify crystalline vs. amorphous forms .

Experimental Design Tables

Table 1 : Recommended Conditions for SAR Studies

ParameterSpecificationReference
Derivative SynthesisMitsunobu reaction (DIAD, Ph3_3P)
BioassayCOX-2 inhibition (ELISA, 37°C, 1h)
Metabolite IDHLM incubation + UPLC-QTOF

Table 2 : Common Analytical Parameters

TechniqueKey OutputsEvidence ID
1H^1H-NMRδ 1.2–1.5 (cyclopentyl CH2_2), 6.8 (phenoxy Ar-H)
X-ray CrystallographyCCDC deposition number, R-factor < 0.05

Key Considerations for Researchers

  • Advanced SAR : Prioritize substituents that enhance hydrogen bonding (e.g., hydroxyl groups) or steric bulk (e.g., methylphenoxy) for target selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.